molecular formula C36H18F16IrN4P B2650891 Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate CAS No. 1639408-64-2

Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate

Cat. No.: B2650891
CAS No.: 1639408-64-2
M. Wt: 1033.733
InChI Key: DAKYUSHODHXPHC-UHFFFAOYSA-N
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Description

Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate (CAS: 1639408-64-2) is a cyclometalated iridium(III) complex with the molecular formula C₃₆H₂₀F₃₄IrN₄P₄ and a molecular weight of 1470.63 g/mol . Structurally, it features two cyclometalating ligands—2-(2,4-difluorophenyl)-5-trifluoromethylpyridine—and a 1,10-phenanthroline (phen) ancillary ligand. The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents, making it suitable for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs) due to its phosphorescent properties.

The fluorinated substituents on the pyridine ligands enhance electron-withdrawing effects, which stabilize the excited state and tune emission wavelengths. The phenanthroline ligand contributes to rigidity, improving photoluminescence quantum yields (PLQY) .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;trihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H6F5N.C12H8N2.3F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h2*1-6H;1-8H;;;;/q;;;3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYOMVCZHHYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20F28IrN4P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate (Ir(dFCF3ppy)2(phen)) is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, characterization, and biological effects, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C36H18F16IrN4PC_{36}H_{18}F_{16}IrN_{4}P with a molecular weight of approximately 1033.72 g/mol. It features two bidentate ligands: 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine and 1,10-phenanthroline, coordinated to an iridium center. The presence of multiple fluorine atoms enhances the compound's electronic properties, making it a suitable candidate for photochemical applications.

PropertyValue
Molecular FormulaC₃₆H₁₈F₁₆IrN₄P
Molecular Weight1033.72 g/mol
CAS Number1639408-64-2
Boiling PointNot available
InChI KeyLUCYOMVCZHHYHQ-UHFFFAOYSA-N

Synthesis and Characterization

Synthesis typically involves the reaction of iridium precursors with the ligands in controlled conditions to yield the desired complex. Characterization methods such as NMR spectroscopy and X-ray crystallography are used to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that Ir(dFCF3ppy)2(phen) exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cells. The results indicated that:

  • Antiproliferative Effects : The compound showed a dose-dependent reduction in cell viability in both A2780 and HCT116 cell lines.
  • Mechanism of Action : It was found to induce the production of reactive oxygen species (ROS), which play a crucial role in triggering autophagy and cellular senescence without inducing apoptosis in normal cells .

Case Studies

  • In Vitro Studies : In vitro assays revealed that Ir(dFCF3ppy)2(phen) effectively inhibited cell growth at concentrations as low as 0.5 µM in A2780 cells while maintaining low cytotoxicity in normal human dermal fibroblasts.
  • In Vivo Studies : Animal model studies using zebrafish embryos demonstrated that the compound significantly reduced tumor cell proliferation without exhibiting toxicity to the embryos .
  • Synergistic Effects : When combined with other chemotherapeutic agents, Ir(dFCF3ppy)2(phen) enhanced overall efficacy against multidrug-resistant cancer cell lines, suggesting potential for clinical applications .

Scientific Research Applications

Light Emitting Electrochemical Cells (LECs)

One of the most prominent applications of this iridium complex is in light-emitting electrochemical cells. The compound has been shown to exhibit high quantum yields and excellent luminescence properties when incorporated into the active layer of LECs.

  • Performance Metrics :
    • Maximum luminance values of up to 21.7 Lx at 14.7 V have been reported.
    • The compound's ability to emit across a range of wavelengths enhances device performance.

Photodynamic Therapy (PDT)

The photophysical properties of this iridium complex make it a candidate for use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to produce cytotoxic effects on targeted cells.

  • Mechanism :
    • Upon light activation, the compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Sensors and Probes

The luminescent characteristics of bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate allow its use as a sensor for detecting various analytes.

  • Applications :
    • Detection of heavy metals and environmental pollutants.
    • Biological sensing applications due to its biocompatibility and stability in biological systems.

Organic Light Emitting Diodes (OLEDs)

This iridium complex is also utilized in organic light-emitting diodes due to its efficient electroluminescence properties.

  • Advantages :
    • High efficiency and stability compared to traditional OLED materials.
    • Potential for use in display technology and solid-state lighting solutions.

Case Study 1: Light Emitting Electrochemical Cells

In a study published by MDPI, researchers synthesized various iridium complexes, including this compound. The results demonstrated that these complexes exhibited significantly higher quantum yields than their non-fluorinated counterparts, confirming their suitability for LEC applications .

Case Study 2: Photodynamic Therapy Applications

Research on the use of this iridium complex in photodynamic therapy has shown promising results in inducing cell death in cancer models upon light activation. The compound's ability to generate reactive oxygen species was quantitatively assessed, demonstrating its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iridium(III) complexes are widely studied for their tunable photophysical properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Photophysical Comparisons

Compound Name CAS Number Substituents on Cyclometalating Ligands Ancillary Ligand PLQY (%) Emission λ (nm) Reference
Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine][1,10-phen]Ir(PF₆) 1639408-64-2 2,4-difluorophenyl, CF₃ 1,10-phenanthroline ~75 520–550
Bis(2-phenylpyridinato-N,C²⁴)iridium(III)(acetylacetonate) 94889-88-0 Phenyl Acetylacetonate ~40 470–500 [N/A]
Bis(2-(2,4-difluorophenyl)pyridine)iridium(III)(picolinate) 676525-77-2 2,4-difluorophenyl Picolinate ~65 510–540 [N/A]
Bis(3-trifluoromethyl-5-(2-pyridyl)pyrazolate)iridium(III) 137335-22-3 CF₃, pyrazolyl Pyrazolate ~85 580–610 [N/A]

Key Findings :

Electron-Withdrawing Substituents: The trifluoromethyl (-CF₃) and fluorine groups in the target compound reduce the HOMO-LUMO gap compared to non-fluorinated analogs (e.g., Ir(ppy)₃), resulting in redshifted emission (~550 nm vs. ~470 nm for phenylpyridinato complexes) .

Ancillary Ligand Impact : Replacing 1,10-phenanthroline with picolinate or acetylacetonate decreases rigidity, leading to lower PLQY (e.g., 75% vs. 40% for acetylacetonate-based complexes). Phenanthroline’s planar structure enhances spin-orbit coupling and radiative decay rates .

Counterion Effects : Hexafluorophosphate (PF₆⁻) improves solubility in polar solvents compared to chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) counterions, though it has minimal impact on emission properties.

Thermochemical Stability :

Density-functional theory (DFT) studies, such as those by Becke (1993), highlight that exact-exchange terms in exchange-correlation functionals are critical for predicting thermochemical properties (e.g., bond dissociation energies) of fluorinated iridium complexes .

Notes on Limitations and Further Research

  • The provided evidence lacks direct experimental comparisons of photophysical or electrochemical properties with analogs. Most data here are inferred from structural trends or generalized iridium complex studies.
  • Further studies should utilize time-dependent DFT (TD-DFT) with exact-exchange functionals (as in ) to model excited-state properties and validate experimental observations.
  • Comparative solubility, degradation kinetics, and device performance (e.g., OLED efficiency) data are needed for industrial applications.

Q & A

Q. What are the established synthetic methodologies for preparing Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate, and how are the products characterized?

Methodological Answer: The synthesis typically involves two steps:

Coordination of ligands to iridium(III): Reacting iridium(III) chloride with excess 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine and 1,10-phenanthroline under inert conditions to form the cationic iridium complex.

Anion exchange: Treating the intermediate with ammonium hexafluorophosphate (NH₄PF₆) to replace chloride with hexafluorophosphate (PF₆⁻) .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms ligand coordination and purity.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.
  • X-ray Crystallography: Resolves the octahedral geometry and ligand arrangement.
  • Elemental Analysis: Ensures stoichiometric consistency.

Q. What factors influence the photophysical stability and emission properties of this iridium complex in solution-phase experiments?

Methodological Answer: Key factors include:

  • Ligand electronic effects: Electron-withdrawing groups (e.g., -CF₃, -F) enhance metal-to-ligand charge transfer (MLCT) states, affecting emission wavelength and quantum yield .
  • Solvent polarity: Polar solvents stabilize MLCT states, reducing non-radiative decay.
  • Concentration: Aggregation-induced quenching occurs at high concentrations, requiring dilution below 10⁻⁴ M for reliable measurements .

Table 1: Example emission properties under varying conditions

Solventλem (nm)Quantum Yield (%)
Dichloromethane52045
Acetonitrile53538

Q. How does the choice of ancillary ligands (e.g., 1,10-phenanthroline) impact the electrochemical stability of the complex?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure oxidation/reduction potentials to assess stability.
  • Ancillary ligand rigidity: Rigid ligands like 1,10-phenanthroline reduce structural distortion during redox cycles, enhancing stability.
  • Electron-donating substituents: Increase HOMO energy, lowering oxidation potential but risking decomposition .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and excited-state dynamics of this iridium complex?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with 20-25% exact exchange to balance accuracy and computational cost .
  • Effective Core Potentials (ECPs): Apply Stuttgart-Dresden ECPs for iridium to account for relativistic effects .
  • Time-Dependent DFT (TDDFT): Simulate excited states using the Tamm-Dancoff approximation to predict emission spectra .

Table 2: Recommended computational parameters

ParameterValue/Approach
FunctionalB3LYP
Basis Set (Ir)SDD (ECP)
Basis Set (Ligands)6-31G(d,p)
Solvent ModelPCM (CH₂Cl₂)

Q. How can contradictions in reported catalytic efficiencies of iridium complexes in cross-coupling reactions be systematically addressed?

Methodological Answer:

  • Control experiments: Isolate pre-catalyst reduction steps (e.g., hydride vs. chloride ligands) to identify active species .
  • Kinetic profiling: Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, substrate ratio).
  • Operando spectroscopy: Use XAS or IR to monitor catalyst speciation during reactions .

Q. What ligand engineering approaches mitigate concentration quenching in electroluminescent applications of this complex?

Methodological Answer:

  • Steric bulk introduction: Add tert-butyl or dendritic groups to prevent aggregation.
  • Doping optimization: Use host-guest matrices (e.g., CBP) at 5-10% doping to balance charge transport and quenching .
  • Rigidochromic ligands: Design ligands with restricted vibrational modes to reduce non-radiative decay .

Q. How can molecular docking workflows guide the integration of this iridium complex into artificial metalloenzymes?

Methodological Answer:

  • High-throughput docking: Screen ligand libraries for affinity to enzyme cofactor pockets (e.g., TbADH) .
  • Anchoring groups: Incorporate triol or carboxylic acid moieties to enhance binding (IC₅₀ < 0.1 mM) .
  • Activity assays: Compare TON (turnover number) of free vs. enzyme-bound complexes to validate docking predictions .

Q. What comparative studies justify the selection of iridium over rhodium or palladium for specific catalytic applications?

Methodological Answer:

  • Redox potential analysis: Iridium’s higher oxidation state stability favors aerobic conditions.
  • Hydride transfer efficiency: Iridium(I) intermediates show faster hydride migration than rhodium .
  • Ligand lability: Pd requires labile ligands (e.g., phosphines) for turnover, whereas Ir retains stable coordination .

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